molecular formula C7H18Cl2N2O B1459378 (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 954138-59-1

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B1459378
M. Wt: 217.13 g/mol
InChI Key: ADAFEYPYDWOZLJ-KLXURFKVSA-N
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Description

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, commonly referred to as S-1-Piperazin-1-ylpropan-2-ol dihydrochloride, is an organic compound with a wide variety of uses in scientific research. It is a chiral compound, which means it has two enantiomers, or mirror images, that have different physical and chemical properties. The compound is used in a variety of biochemical, pharmacological, and physiological studies, and has a number of advantages and limitations when used in lab experiments.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including "(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride," have been extensively studied for their therapeutic applications. These compounds exhibit a wide range of pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. The flexibility of piperazine as a building block in drug discovery is notable, with recommendations for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promising anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on anti-mycobacterial compounds where piperazine is a key building block elaborates on the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules. This provides a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental Applications: Nanofiltration Membranes

In environmental engineering, piperazine-based nanofiltration (NF) membranes with crumpled polyamide films have emerged as a significant innovation. These membranes offer enhanced separation performance, including improved water permeance, selectivity, and antifouling properties. The development of these high-performance NF membranes can be tailored for a broad range of environmental applications, such as water softening, purification, wastewater treatment, and water reuse, marking a notable advancement in the field (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

properties

IUPAC Name

(2S)-1-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAFEYPYDWOZLJ-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

CAS RN

954138-59-1
Record name (2S)-1-(piperazin-1-yl)propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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